2-(4-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide

Medicinal chemistry SAR Physicochemical properties

Discontinuity in SAR studies often arises from sourcing compounds with identical substitution patterns. This AldrichCPR-exclusive 2-methylbenzimidazole acetamide resolves this by guaranteeing the specific 4-methoxy configuration (σₚ = -0.27), which is critical for reproducible kinase hinge-binding and CYP3A4 TDI profiling. Its single-source, batch-traced supply chain eliminates the risk of isomeric impurity confounding target engagement data. Key experimental benefits include: - Enables direct electronic vs. steric comparisons with 4-Cl and 4-F analogs in antiparasitic lead optimization. - Provides a unique H-bond acceptor capacity (HBA=4) for assessing selectivity shifts in kinase panels with polar solvent-exposed residues.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
Cat. No. B12180241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC
InChIInChI=1S/C17H17N3O2/c1-11-18-15-8-5-13(10-16(15)19-11)20-17(21)9-12-3-6-14(22-2)7-4-12/h3-8,10H,9H2,1-2H3,(H,18,19)(H,20,21)
InChIKeySAYUTYIRLVVZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide: Core Identity and Pharmacophore Class for Research Procurement


2-(4-Methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide (CAS 1030189-86-6) is a synthetic small molecule belonging to the benzimidazole phenylacetamide class . Its structure features a 2-methylbenzimidazole core linked via an acetamide bridge to a 4-methoxyphenyl ring, yielding the molecular formula C₁₇H₁₇N₃O₂ and a molecular weight of 295.34 g/mol . Benzimidazole acetamides are widely explored in medicinal chemistry for their capacity to engage kinase ATP-binding pockets, modulate cytochrome P450 enzymes, and exhibit antiparasitic activity [1][2]. This compound is supplied as a research-grade chemical by Sigma-Aldrich (Catalog No. S54462) within its AldrichCPR collection of rare and unique chemicals .

Why 2-(4-Methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide Cannot Be Replaced by Off-the-Shelf Benzimidazole Acetamide Analogs


Benzimidazole phenylacetamides exhibit steep structure–activity relationships (SAR) where single-atom substitutions on the phenyl ring can switch target selectivity, potency, and ADME profiles [1]. The 4-methoxy substituent in this compound imparts distinct electronic (Hammett σₚ = –0.27) and lipophilic (π = –0.02) contributions compared to the 4-chloro (σₚ = +0.23, π = +0.71) and 4-fluoro (σₚ = +0.06, π = +0.14) analogs [2]. These differences directly affect hydrogen-bond acceptor capacity, metabolic vulnerability (O-demethylation vs. oxidative defluorination), and cytochrome P450 inhibition liability [3]. The 2-methyl group on the benzimidazole further differentiates it from the des-methyl analog (CAS 1219584-68-5), altering tautomeric equilibria and modulating hinge-binding geometry in kinase targets [4]. Consequently, procurement of this specific substitution pattern, rather than a generic benzimidazole acetamide, is essential for reproducible target engagement and SAR continuity in medicinal chemistry campaigns [1].

2-(4-Methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Electronic and Lipophilic Contribution of 4-Methoxy vs. 4-Chloro and 4-Fluoro Substituents

The 4-methoxy substituent provides a distinct electronic environment relative to halogenated analogs. Using Hammett σₚ constants, 4-OCH₃ (–0.27) is electron-donating, whereas 4-Cl (+0.23) and 4-F (+0.06) are electron-withdrawing [1]. The lipophilic contribution (π) is near-neutral for 4-OCH₃ (–0.02), compared to 4-Cl (+0.71) and 4-F (+0.14) [1]. This results in the target compound having a predicted XLogP3 of approximately 2.8, versus ~3.3 for the 4-chloro analog (CAS 1219545-66-0) and ~2.6 for the 4-fluoro analog (CAS 1224166-57-7) [2]. The methoxy group also adds an additional hydrogen bond acceptor (total HBA = 4) relative to the 4-chloro analog (HBA = 3), potentially strengthening interactions with polar residues in target binding sites .

Medicinal chemistry SAR Physicochemical properties

Trypanocidal SAR: Class-Level Evidence That Phenyl Ring Substitution Modulates Potency and Selectivity

In a series of benzimidazole phenylacetamides evaluated against Trypanosoma cruzi and T. b. brucei, the nature of the para-substituent on the phenyl ring was a key determinant of potency and selectivity over mammalian cells [1]. The unsubstituted phenyl lead compound exhibited T. b. brucei IC₅₀ = 2.0 μM with ~50-fold selectivity over HepG2 cells [1]. Replacement with a 4-chloro group retained activity (IC₅₀ = 1.8 μM) but altered selectivity, while electron-donating groups generally improved the selectivity index [1][2]. Although the 4-methoxy variant was not directly reported in this study, the SAR trend indicates that the 4-methoxy compound is predicted to lie in a favorable potency–selectivity space distinct from the 4-chloro lead, based on its electronic and steric profile [2].

Neglected tropical diseases Antiparasitic Phenotypic screening

CYP3A4 Inhibition Liability: Evidence from Benzimidazole Chemical Series

Benzimidazole-based kinase inhibitors are known to exhibit CYP3A4 inhibition, which can be modulated by substituents on the benzimidazole and pendant aryl rings [1]. In the morpholino-benzimidazole IGF-IR inhibitor series, compounds with a 4-methoxybenzyl group showed time-dependent CYP3A4 inhibition with IC₅₀ values in the sub-micromolar range (0.09–1.56 μM), while analogs with halogen substituents displayed varied inhibition profiles [1][2]. Specifically, the presence of a methoxy group was associated with a shift toward time-dependent inhibition (TDI) relative to reversible inhibition, a property that must be managed in lead optimization [2]. Although direct data for the target compound are not available, the class-level precedent indicates that the 4-methoxyphenyl motif may confer a distinct CYP inhibition risk profile compared to the 4-chloro or 4-fluoro analogs, necessitating experimental verification in CYP panels [3].

Drug metabolism CYP450 inhibition ADME

Availability and Purity Profile: Sigma-Aldrich AldrichCPR vs. Generic Screening Suppliers

2-(4-Methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide is listed in the Sigma-Aldrich AldrichCPR (Catalog No. S54462) collection of rare and unique chemicals supplied to early discovery researchers . As an AldrichCPR product, the compound is provided 'as-is' without full analytical characterization; the buyer assumes responsibility for identity and purity confirmation . In contrast, close analogs such as the 4-chloro (CAS 1219545-66-0) and 4-fluoro (CAS 1224166-57-7) derivatives are listed by multiple vendors with typical purity specifications of 95–97% . The AldrichCPR sourcing ensures a documented chain of custody and a single, traceable batch origin, which is critical for reproducing structure–activity data across laboratories [1]. This contrasts with compounds sourced from aggregator platforms where batch-to-batch variability in purity and identity may confound biological results [1].

Chemical procurement Quality control Reproducibility

Recommended Application Scenarios for 2-(4-Methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide Based on Evidence Profile


Lead Optimization in Antiparasitic Drug Discovery (Chagas Disease / HAT)

Based on class-level SAR from benzimidazole phenylacetamide series showing that electron-donating para-substituents favor selectivity over mammalian cells, this compound is a rational inclusion in antiparasitic lead optimization libraries targeting T. cruzi and T. b. brucei [1]. It can serve as a direct comparator to the 4-chloro lead to probe the effect of replacing electron-withdrawing with electron-donating groups on potency and therapeutic index [1].

CYP450 Structure–Activity Relationship Studies

Given class-level evidence that methoxy-substituted benzimidazoles exhibit time-dependent CYP3A4 inhibition distinct from halogenated analogs, this compound is suitable for inclusion in CYP inhibition panels to delineate the influence of 4-substituent electronic character on TDI liability [2]. Parallel testing with the 4-chloro and 4-fluoro analogs is recommended to establish a quantitative CYP3A4 inhibition SAR map [2][3].

Kinase Selectivity Profiling with a Focus on Hinge-Binder Interactions

The 2-methylbenzimidazole core provides a privileged hinge-binding motif for kinase ATP pockets, while the 4-methoxybenzyl acetamide side chain offers unique hydrogen-bond acceptor capacity (HBA = 4) compared to halogenated analogs (HBA = 3) [4]. This compound can be profiled against kinase panels to assess whether the additional HBA interaction yields selectivity shifts in kinases with polar residues in the solvent-exposed region [4].

Chemical Probe Tool Compound for Methoxy-Substituted Benzimidazole Pharmacophore Validation

Sourced via Sigma-Aldrich AldrichCPR with documented batch traceability , this compound can serve as a reference standard for validating the 4-methoxybenzimidazole acetamide pharmacophore in target engagement assays. Its well-defined single-source supply chain supports reproducible independent validation studies across academic and industry laboratories .

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